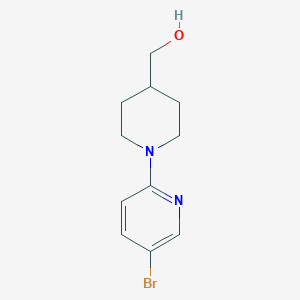
(1-(5-Bromopyridin-2-yl)piperidin-4-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1-(5-Bromopyridin-2-yl)piperidin-4-yl)methanol: is a chemical compound that features a bromopyridine moiety attached to a piperidine ring, which is further connected to a methanol group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (1-(5-Bromopyridin-2-yl)piperidin-4-yl)methanol typically involves the following steps:
Bromination of Pyridine: The starting material, pyridine, undergoes bromination to introduce a bromine atom at the 5-position.
Formation of Piperidine Derivative: The brominated pyridine is then reacted with a piperidine derivative to form the desired piperidine ring structure.
Introduction of Methanol Group: Finally, the methanol group is introduced through a suitable reaction, such as reduction or substitution.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methanol group, to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can be used to modify the bromopyridine moiety or the piperidine ring.
Substitution: The bromine atom in the bromopyridine moiety can be substituted with various nucleophiles to form different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Reduced derivatives of the bromopyridine or piperidine ring.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry:
Organic Synthesis: The compound can be used as an intermediate in the synthesis of more complex molecules.
Catalysis: It may serve as a ligand or catalyst in certain organic reactions.
Biology and Medicine:
Drug Development: Potential use as a scaffold for designing new pharmaceuticals.
Biological Studies: Can be used to study the effects of bromopyridine and piperidine derivatives on biological systems.
Industry:
Material Science: Possible applications in the development of new materials with specific properties.
Chemical Manufacturing: Used in the production of other chemicals or as a reagent in various industrial processes.
作用機序
The mechanism by which (1-(5-Bromopyridin-2-yl)piperidin-4-yl)methanol exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromopyridine moiety can engage in π-π interactions or hydrogen bonding, while the piperidine ring can provide structural stability and influence the compound’s pharmacokinetics.
類似化合物との比較
(1-(5-Chloropyridin-2-yl)piperidin-4-yl)methanol: Similar structure but with a chlorine atom instead of bromine.
(1-(5-Fluoropyridin-2-yl)piperidin-4-yl)methanol: Contains a fluorine atom instead of bromine.
(1-(5-Iodopyridin-2-yl)piperidin-4-yl)methanol: Features an iodine atom instead of bromine.
Uniqueness:
Bromine Atom: The presence of the bromine atom in (1-(5-Bromopyridin-2-yl)piperidin-4-yl)methanol can influence its reactivity and interactions compared to its halogenated analogs.
Reactivity: The bromine atom can be selectively substituted, allowing for the synthesis of a wide range of derivatives.
Biological Activity: The specific biological activity of the compound may differ from its analogs due to the unique properties imparted by the bromine atom.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
特性
分子式 |
C11H15BrN2O |
|---|---|
分子量 |
271.15 g/mol |
IUPAC名 |
[1-(5-bromopyridin-2-yl)piperidin-4-yl]methanol |
InChI |
InChI=1S/C11H15BrN2O/c12-10-1-2-11(13-7-10)14-5-3-9(8-15)4-6-14/h1-2,7,9,15H,3-6,8H2 |
InChIキー |
SOBMPKRZZKZINQ-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCC1CO)C2=NC=C(C=C2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[(4-{[(2-Chloroethyl)(nitroso)carbamoyl]amino}phenyl)sulfanyl]acetic acid](/img/structure/B13987155.png)
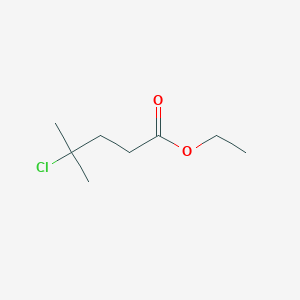

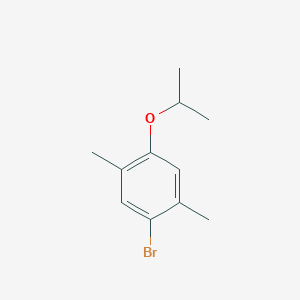
![3-Methyl-6-phenyl-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13987181.png)

![4-[[4-[[4-[bis(2-chloroethyl)amino]phenyl]methylideneamino]piperazin-1-yl]iminomethyl]-N,N-bis(2-chloroethyl)aniline](/img/structure/B13987191.png)


![[2-(Methyloxy)-8-quinolinyl]boronic acid](/img/structure/B13987207.png)
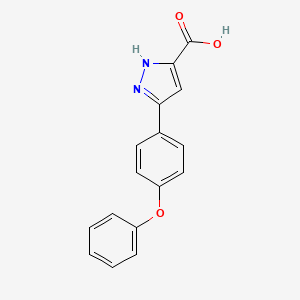
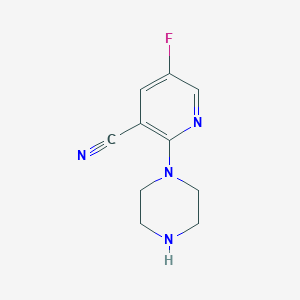
![[4-(Phenylmethoxymethyl)cyclohexen-1-yl] trifluoromethanesulfonate](/img/structure/B13987214.png)
